6-[4-(benzyloxy)phenyl]-4-(2-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione
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Overview
Description
6-[4-(BENZYLOXY)PHENYL]-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a chlorophenyl group, and a tetrahydropyrimidine-2-thione core, making it a subject of interest in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(BENZYLOXY)PHENYL]-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-chlorobenzylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired tetrahydropyrimidine-2-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-[4-(BENZYLOXY)PHENYL]-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
6-[4-(BENZYLOXY)PHENYL]-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(BENZYLOXY)PHENYL]-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the tetrahydropyrimidine-2-thione core.
2-Chlorobenzylamine: Contains the chlorophenyl group but lacks the benzyloxy and tetrahydropyrimidine-2-thione components.
Properties
Molecular Formula |
C23H19ClN2OS |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-6-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C23H19ClN2OS/c24-20-9-5-4-8-19(20)22-14-21(25-23(28)26-22)17-10-12-18(13-11-17)27-15-16-6-2-1-3-7-16/h1-14,22H,15H2,(H2,25,26,28) |
InChI Key |
OGYDKECXQLNLRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(NC(=S)N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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